molecular formula C10H8O5 B2384068 5,6-Dimethoxyisobenzofuran-1,3-dione CAS No. 4821-94-7

5,6-Dimethoxyisobenzofuran-1,3-dione

Cat. No.: B2384068
CAS No.: 4821-94-7
M. Wt: 208.169
InChI Key: IMSDRBDUANUSRL-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . It is a derivative of isobenzofuran and is characterized by the presence of two methoxy groups at the 5 and 6 positions and a dione functionality at the 1 and 3 positions. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

5,6-Dimethoxyisobenzofuran-1,3-dione has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological molecules.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dimethoxyisobenzofuran-1,3-dione can be synthesized from 4,5-dimethoxyphthalic acid. The synthetic route involves heating a suspension of 4,5-dimethoxyphthalic acid in acetic anhydride at 120°C for one hour. The solvent is then removed under vacuum to yield this compound as a yellow solid . Another method involves dissolving 4,5-dimethoxyphthalic acid in tetrahydrofuran and refluxing with acetic anhydride for five hours, followed by evaporation under reduced pressure and purification using petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, tetrahydrofuran, and petroleum ether . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the methoxy groups.

Mechanism of Action

The mechanism of action of 5,6-dimethoxyisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific

Properties

IUPAC Name

5,6-dimethoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSDRBDUANUSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-94-7
Record name 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4,5-dimethoxyphthalic acid (600 mg, 2.65 mmol) in acetic anhydride (5 ml) was heated to 120° C. for 1 hour. The solvent was then removed under vacuum to afford 5,6-dimethoxyisobenzofuran-1,3-dione as a yellow solid (552 mg, 2.65 mmol, quantitative yield). MS/ESI+ 208.9 [MH]+. This compound was used as such in the next step.
Quantity
600 mg
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reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The product of above-mentioned (b) (4.1 g, 18 mmol) was heated under reflux in acetic anhydride (14 ml) for 10 minutes. The reaction solution was poured into ice-cold water, and extracted with chloroform. The organic layer was washed with an aqueous saturated sodium bicarbonate solution and then water, dried and concentrated under reduced pressure to give 1.8 g of the title compound.
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4.1 g
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14 mL
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